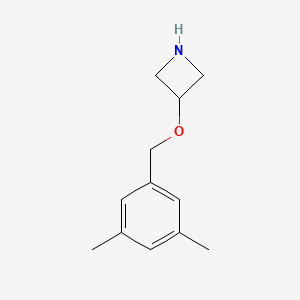
3-((3,5-Dimethylbenzyl)oxy)azetidine
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
3-((3,5-Dimethylbenzyl)oxy)azetidine is a chemical compound with the molecular formula C12H17NO and a molecular weight of 191.27 g/mol . It is a member of the azetidine family, which are four-membered nitrogen-containing heterocycles. The presence of the 3,5-dimethylbenzyl group attached to the azetidine ring imparts unique chemical properties to this compound.
准备方法
Synthetic Routes and Reaction Conditions
The synthesis of 3-((3,5-Dimethylbenzyl)oxy)azetidine typically involves the alkylation of azetidine with 3,5-dimethylbenzyl chloride under basic conditions. The reaction is carried out in an organic solvent such as dichloromethane or tetrahydrofuran, with a base like sodium hydride or potassium carbonate to facilitate the nucleophilic substitution .
Industrial Production Methods
Industrial production of this compound may involve continuous flow processes to ensure high yield and purity. The use of automated reactors and precise control of reaction parameters such as temperature, pressure, and reactant concentrations are crucial for large-scale synthesis .
化学反应分析
Types of Reactions
3-((3,5-Dimethylbenzyl)oxy)azetidine undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents like potassium permanganate or chromium trioxide to form corresponding oxides.
Reduction: Reduction reactions can be performed using reducing agents such as lithium aluminum hydride to yield reduced derivatives.
Substitution: Nucleophilic substitution reactions can occur at the azetidine ring, especially under basic conditions.
Common Reagents and Conditions
Oxidation: Potassium permanganate in acidic medium.
Reduction: Lithium aluminum hydride in anhydrous ether.
Substitution: Sodium hydride or potassium carbonate in organic solvents.
Major Products Formed
The major products formed from these reactions include oxidized derivatives, reduced forms, and substituted azetidines, depending on the specific reagents and conditions used .
科学研究应用
3-((3,5-Dimethylbenzyl)oxy)azetidine has several applications in scientific research:
Chemistry: Used as a building block for the synthesis of more complex molecules and polymers.
Biology: Investigated for its potential biological activity and interactions with biomolecules.
Medicine: Explored for its potential therapeutic properties, including antimicrobial and anticancer activities.
Industry: Utilized in the production of specialty chemicals and materials.
作用机制
The mechanism of action of 3-((3,5-Dimethylbenzyl)oxy)azetidine involves its interaction with molecular targets such as enzymes and receptors. The azetidine ring’s strain and the presence of the 3,5-dimethylbenzyl group contribute to its reactivity and binding affinity. The compound can undergo ring-opening reactions, leading to the formation of reactive intermediates that interact with biological targets .
相似化合物的比较
Similar Compounds
Aziridines: Three-membered nitrogen-containing heterocycles with higher ring strain and reactivity.
Pyrrolidines: Five-membered nitrogen-containing heterocycles with lower ring strain and different reactivity profiles.
Uniqueness
3-((3,5-Dimethylbenzyl)oxy)azetidine is unique due to its four-membered ring structure, which provides a balance between stability and reactivity. The presence of the 3,5-dimethylbenzyl group further enhances its chemical properties, making it a valuable compound for various applications .
生物活性
3-((3,5-Dimethylbenzyl)oxy)azetidine is a compound that has garnered attention in medicinal chemistry due to its potential biological activities. This article reviews its chemical properties, biological mechanisms, and relevant research findings, including case studies and data tables.
Chemical Structure and Properties
This compound belongs to the azetidine class of compounds, characterized by a four-membered nitrogen-containing ring. The presence of the 3,5-dimethylbenzyl group contributes to its biological activity by enhancing lipophilicity and molecular interactions with biological targets.
- Molecular Formula : C₁₂H₁₇NO
- Molecular Weight : 193.27 g/mol
- CAS Number : 63107203
The biological activity of this compound is primarily attributed to its interaction with specific enzymatic and receptor targets:
- Enzyme Inhibition : The compound has been shown to inhibit certain enzymes involved in metabolic pathways. For instance, it may interact with tyrosinase, an enzyme critical in melanin production, suggesting potential applications in treating hyperpigmentation disorders .
- Receptor Modulation : Preliminary studies indicate that this compound may act as a modulator of neurotransmitter receptors, particularly dopamine receptors, which can have implications for neurological disorders .
Table 1: Biological Activity Summary
| Activity Type | Target | Effect | Reference |
|---|---|---|---|
| Enzyme Inhibition | Tyrosinase | Inhibition of activity | |
| Receptor Modulation | Dopamine D3 receptor | Potential antagonist | |
| Antioxidant Activity | Various | Free radical scavenging |
Case Studies and Research Findings
- Tyrosinase Inhibition Study :
- Neuropharmacological Evaluation :
- Antioxidant Activity Assessment :
属性
分子式 |
C12H17NO |
|---|---|
分子量 |
191.27 g/mol |
IUPAC 名称 |
3-[(3,5-dimethylphenyl)methoxy]azetidine |
InChI |
InChI=1S/C12H17NO/c1-9-3-10(2)5-11(4-9)8-14-12-6-13-7-12/h3-5,12-13H,6-8H2,1-2H3 |
InChI 键 |
IPGVWDJCUFYWQW-UHFFFAOYSA-N |
规范 SMILES |
CC1=CC(=CC(=C1)COC2CNC2)C |
产品来源 |
United States |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。
















